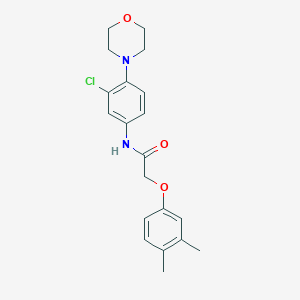![molecular formula C19H25N3O3S2 B253143 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)
4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide, also known as AcaBenz, is a small molecule inhibitor that has gained attention in recent years for its potential use in scientific research. This compound has been shown to have promising effects in various fields, including cancer research, immunology, and neuroscience. In
Wirkmechanismus
The mechanism of action of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide involves the inhibition of specific enzymes, such as CAIX and beta-secretase. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide binds to these enzymes and prevents their activity, leading to the observed effects in cancer, immunology, and neuroscience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide vary depending on the field of research. In cancer research, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit tumor growth and increase sensitivity to chemotherapy. In immunology, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to decrease inflammation and autoimmune reactions. In neuroscience, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments include its high purity and specificity for specific enzymes. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments include its high cost and limited availability. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide is a relatively new compound and is not widely available in the market.
Zukünftige Richtungen
For 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide research include exploring its potential use in other fields, such as cardiovascular disease and metabolic disorders. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have potential use in inhibiting the activity of other enzymes, such as carbonic anhydrase XII, which plays a role in cardiovascular disease. Additionally, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have potential use in regulating glucose metabolism, which could have implications in the treatment of metabolic disorders. Further research is needed to explore these potential applications of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide.
Synthesemethoden
The synthesis of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 1-adamantylacetyl isothiocyanate. The resulting product is a white powder that can be purified using column chromatography. This method has been optimized to yield high purity and high yield of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to have potential use in various scientific research fields. In cancer research, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the growth of cancer cells by targeting a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and metastasis. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and increased sensitivity to chemotherapy.
In immunology, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to modulate the function of T cells, which play a crucial role in the immune response. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit the production of cytokines, which are signaling molecules that regulate the immune response. This inhibition leads to a decrease in inflammation and a decrease in autoimmune reactions.
In neuroscience, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit the activity of beta-secretase, an enzyme that plays a crucial role in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
Produktname |
4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide |
|---|---|
Molekularformel |
C19H25N3O3S2 |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C19H25N3O3S2/c20-27(24,25)16-3-1-15(2-4-16)21-18(26)22-17(23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,24,25)(H2,21,22,23,26) |
InChI-Schlüssel |
VKJYJXDWJSOVDS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B253063.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)